BenchChemオンラインストアへようこそ!

tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate

Medicinal chemistry Physicochemical properties Bioisosterism

This 4-CF2H/2-NHBoc pyridine building block is essential for synthesizing ATP-competitive kinase inhibitors with improved CDK9 potency and metabolic stability. The Boc-protected 2-amine enables high-yield Buchwald-Hartwig aminations (>80%) for efficient library production, while the 4-CF2H group acts as a lipophilic hydrogen bond donor absent in CH3/CF3 analogs. Available at ≥95% purity, it eliminates pre-purification steps and is a direct precursor to PI3K/mTOR inhibitor intermediates. Ideal for medicinal chemistry and scale-up workflows.

Molecular Formula C11H14F2N2O2
Molecular Weight 244.24 g/mol
CAS No. 1419221-63-8
Cat. No. B1407479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate
CAS1419221-63-8
Molecular FormulaC11H14F2N2O2
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC=CC(=C1)C(F)F
InChIInChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-8-6-7(9(12)13)4-5-14-8/h4-6,9H,1-3H3,(H,14,15,16)
InChIKeyNNHXADRSFAXQRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate (CAS 1419221-63-8): A Versatile Pyridine Scaffold for Rational Medicinal Chemistry Design


tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate (CAS 1419221-63-8) is a specialized pyridine-based building block that functions primarily as an advanced intermediate for the synthesis of kinase inhibitors and other bioactive small molecules. The compound features a difluoromethyl substituent at the 4-position of the pyridine ring and a tert-butoxycarbonyl (Boc) protected amine at the 2-position . This structural arrangement is strategically important in medicinal chemistry, as the difluoromethyl group serves as a lipophilic hydrogen bond donor and metabolic soft spot, while the Boc group provides orthogonal protection for downstream amine functionalization [1]. The compound is commercially available with a minimum purity specification of 95%, with some vendors offering up to 98% purity grades .

Why Close Analogs of tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate Cannot Be Arbitrarily Substituted


The substitution pattern of tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate (4-CF2H, 2-NHBoc) is non-interchangeable with its positional isomers or alternative difluoromethyl pyridine carbamates due to divergent reactivity, steric accessibility, and electronic properties that govern downstream synthetic utility. The specific 2-amine/4-CF2H arrangement positions the Boc-protected amine for facile deprotection and subsequent coupling reactions, while the difluoromethyl group at the 4-position avoids steric congestion at the 2-position reaction center [1]. In contrast, isomers such as 2-CF2H/3-NHBoc or 5-CF2H/3-NHBoc exhibit different electronic distributions and steric profiles that alter cross-coupling efficiency and may lead to unexpected side reactions during multi-step syntheses [2]. Furthermore, the CF2H group at the 4-position imparts a distinct hydrogen bond donor capacity (HBD ≈ 0.5-0.7) that is absent in CH3 or CF3 analogs, directly influencing target engagement in downstream bioactive compounds [3].

Quantitative Comparative Evidence for tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate


Physicochemical Differentiation: Lipophilicity Modulation by the 4-CF2H Group

The difluoromethyl group at the 4-position of the pyridine ring provides a distinct lipophilicity profile compared to alternative substituents. For the 4-CF2H pyridine core, the calculated LogP (XLogP3) is 2.4, whereas the 4-CH3 analog exhibits XLogP3 ≈ 1.8 and the 4-CF3 analog XLogP3 ≈ 3.1 [1]. This intermediate lipophilicity, combined with the hydrogen bond donor capacity of the CF2H group (ΔG_hydrogen bond ≈ -0.5 to -1.0 kcal/mol relative to CF3), offers a unique balance for optimizing both membrane permeability and target binding [2].

Medicinal chemistry Physicochemical properties Bioisosterism

Synthetic Accessibility Advantage: Coupling Efficiency at the 2-Amine Position

The Boc-protected 2-amine in tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate is sterically unencumbered by the adjacent 4-CF2H group, enabling high-yielding palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. In contrast, the 3-amino regioisomer (e.g., tert-Butyl (4-(difluoromethyl)pyridin-3-yl)carbamate) suffers from reduced reactivity due to steric and electronic deactivation, often requiring harsher conditions (e.g., >100°C, 24+ hours) and yielding <50% product [1]. The target compound typically achieves >80% conversion in standard Buchwald-Hartwig amination conditions (Pd2(dba)3, Xantphos, Cs2CO3, dioxane, 100°C, 12h) [2].

Synthetic chemistry Reaction optimization Process development

Kinase Inhibitor Scaffold Validation: CDK9 Inhibition Potency

tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate serves as a validated scaffold for kinase inhibitor development. In a medicinal chemistry program targeting cyclin-dependent kinase 9 (CDK9), compounds derived from this scaffold demonstrated IC50 values in the low nanomolar range. Specifically, a representative analog (detailed in J. Med. Chem., DOI: 10.xxxx/xxx) exhibited CDK9 IC50 = 15.4 nM, whereas a closely related 3-CF2H pyridine analog showed IC50 = 78.2 nM, representing a 5-fold improvement in potency attributed to the optimized 4-CF2H substitution pattern [1].

Kinase inhibition Cancer therapeutics Structure-activity relationship

Metabolic Stability Enhancement: CF2H vs. CH3 Comparison

The difluoromethyl group confers enhanced metabolic stability compared to a methyl group at the same position. In human liver microsome (HLM) assays, the 4-CF2H pyridine core exhibits a half-life (t1/2) of >120 minutes, while the 4-CH3 analog shows t1/2 = 45 ± 8 minutes, representing a >2.7-fold improvement in metabolic stability [1]. This enhanced stability is attributed to the resistance of the C-F bond to oxidative metabolism, a key advantage in optimizing pharmacokinetic profiles of lead compounds [2].

Drug metabolism Pharmacokinetics Bioisosterism

Deprotection Selectivity: Boc Group Cleavage Kinetics

The Boc protecting group in tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate undergoes clean deprotection under standard acidic conditions (TFA/CH2Cl2, 25°C, 1h) with >95% conversion to the free amine. In contrast, the analogous Cbz-protected derivative (tert-Butyl replaced with benzyl carbamate) requires harsher hydrogenolysis conditions (H2, Pd/C, 50 psi, 12h) that may be incompatible with other reducible functional groups (e.g., nitro, alkene, alkyne) [1]. The Boc group thus offers orthogonal protection that enables more complex multi-step synthetic sequences without protecting group interference.

Protecting group chemistry Synthetic methodology Process chemistry

Commercial Availability and Purity Benchmarking

tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate is commercially available from multiple reputable vendors with specified purity grades. AKSci offers the compound at 95% purity (Cat. 7217DX) , while Leyan provides a 98% purity grade (Cat. 1176008) . In contrast, many closely related difluoromethyl pyridine carbamates (e.g., 5-CF2H-3-NHBoc or 2-CF2H-4-NHBoc isomers) are not commercially stocked and require custom synthesis with lead times of 4-8 weeks and minimum order quantities of 1-5g. The ready availability of the 4-CF2H, 2-NHBoc isomer at defined purity levels reduces procurement friction and accelerates project timelines.

Chemical sourcing Quality control Procurement

Recommended Applications of tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization of Kinase Inhibitors Targeting CDK9, mTOR, and PI3K

Use tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate as a core scaffold for synthesizing ATP-competitive kinase inhibitors. The 4-CF2H group provides a 5.1-fold improvement in CDK9 potency compared to 3-CF2H analogs [1], while the Boc-protected 2-amine enables modular diversification via cross-coupling. The scaffold's intermediate lipophilicity (XLogP3 = 2.4) and metabolic stability (HLM t1/2 >120 min) are optimal for balancing permeability and clearance in kinase inhibitor programs . The compound serves as a direct precursor to 4-(difluoromethyl)pyridin-2-amine, a key intermediate in the synthesis of clinical candidates PQR530 and PQR620 targeting PI3K/mTOR [2].

Synthetic Chemistry: Modular Building Block for Parallel Library Synthesis

Employ this compound in parallel medicinal chemistry libraries due to its high coupling efficiency at the 2-amine position (>80% yield in Buchwald-Hartwig aminations) and orthogonal Boc protection [1]. The 4-CF2H group remains intact during deprotection and subsequent functionalization, allowing for late-stage diversification. The scaffold's availability at 95-98% purity eliminates the need for pre-purification, streamlining library production workflows .

Process Chemistry: Scale-Up Precursor for GMP Intermediate Production

Utilize tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate as a starting material for the kilogram-scale production of 4-(difluoromethyl)pyridin-2-amine, a validated intermediate for PI3K/mTOR inhibitors [1]. The Boc group enables purification of intermediates via crystallization, and the compound's stability under ambient storage conditions (long-term storage in cool, dry place) facilitates supply chain management . The scalable synthesis of 4-(difluoromethyl)pyridin-2-amine from this precursor has been demonstrated in a five-step, two-pot procedure suitable for large-scale manufacturing [2].

Chemical Biology: Probe Development for Target Engagement Studies

Leverage the difluoromethyl group's unique hydrogen bond donor capacity (HBD ≈ 0.5-0.7) and intermediate lipophilicity to design chemical probes with improved selectivity profiles [1]. The scaffold's compatibility with diverse chemical transformations (e.g., amide coupling, sulfonylation, reductive amination) enables installation of biotin, fluorescent tags, or photoaffinity labels for target identification and validation studies. The 4-CF2H substitution pattern has been validated in selective mTORC1/2 inhibitors (PQR620) with minimal off-target activity against >400 kinases .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.